molecular formula C14H15N3O2 B8303973 2-amino-N-benzyl-6-methoxyisonicotinamide

2-amino-N-benzyl-6-methoxyisonicotinamide

Cat. No. B8303973
M. Wt: 257.29 g/mol
InChI Key: KMZUXYNOGPXFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-benzyl-6-methoxyisonicotinamide is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-benzyl-6-methoxyisonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-benzyl-6-methoxyisonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-amino-N-benzyl-6-methoxyisonicotinamide

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-amino-N-benzyl-6-methoxypyridine-4-carboxamide

InChI

InChI=1S/C14H15N3O2/c1-19-13-8-11(7-12(15)17-13)14(18)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,15,17)(H,16,18)

InChI Key

KMZUXYNOGPXFSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)N)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed mixture of N-benzyl-2-chloro-6-methoxyisonicotinamide (1.38 g, 5.00 mmol), benzophenone imine (1.0 mL, 5.78 mmol), sodium t-butoxide (1.20 g, 12.0 mmol) and rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.02 g, 0.03 mmol) in toluene (40 mL) was added tris(dibenzylideneacetone)dipalladium (0.01 g, 0.01 mmol). The resulting solution was heated at 90° C. for 18 hours and concentrated in vacuo. The residue was dissolved in a mixture of tetrahydrofuran (20 mL) and 10% hydrochloric acid solution (20 mL) and stirred for 20 hours at ambient temperature. The resulting solution was neutralized with saturated sodium bicarbonate solution until pH 8-9 and extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography to give 2-amino-N-benzyl-6-methoxyisonicotinamide (0.80 g, 62%): MS (ES+) m/z 258.5 (M+1).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step Two

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